molecular formula C10H10BrFO3 B1375281 4-(4-Bromo-3-fluorophenoxy)butanoic acid CAS No. 1451085-00-9

4-(4-Bromo-3-fluorophenoxy)butanoic acid

Cat. No.: B1375281
CAS No.: 1451085-00-9
M. Wt: 277.09 g/mol
InChI Key: YPGFQNPHFIXOEO-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-fluorophenoxy)butanoic acid is a halogenated phenoxybutanoic acid derivative with the molecular formula C₁₀H₁₀BrFO₃ and a molecular weight of 277.09 g/mol. It features a butanoic acid backbone linked to a phenoxy group substituted with bromine (Br) at the para-position and fluorine (F) at the meta-position. This structural configuration imparts distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-(4-bromo-3-fluorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c11-8-4-3-7(6-9(8)12)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGFQNPHFIXOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-fluorophenoxy)butanoic acid typically involves the reaction of 4-bromo-3-fluorophenol with butanoic acid derivatives. One common method is the esterification of 4-bromo-3-fluorophenol with butanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of solvents, catalysts, and purification methods can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-fluorophenoxy)butanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols and can be hydrolyzed back to the acid form.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Esterification and Hydrolysis: Catalysts like sulfuric acid or hydrochloric acid are used for esterification, while hydrolysis can be achieved using aqueous bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxybutanoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-(4-Bromo-3-fluorophenoxy)butanoic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-fluorophenoxy)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Herbicide Classes

2.1.1. MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid)

  • Molecular Formula : C₁₁H₁₃ClO₃
  • Molecular Weight : 228.67 g/mol
  • Substituents : Chlorine (para), methyl (ortho).
  • Key Differences : The absence of bromine and fluorine in MCPB reduces its electronegativity and steric bulk compared to the target compound. MCPB is a commercial herbicide effective against broadleaf weeds, but its lower halogen content may reduce persistence in environmental matrices .

2.1.2. 2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid)

  • Molecular Formula : C₁₀H₁₀Cl₂O₃
  • Molecular Weight : 249.09 g/mol
  • Substituents : Two chlorines (ortho and para).
  • Key Differences: While 2,4-DB shares the butanoic acid backbone, its dichloro-substitution pattern enhances lipophilicity but may reduce selectivity compared to the bromo-fluoro combination in the target compound. This affects binding to auxin receptors in plants .

Halogen-Substituted Phenoxybutanoic Acids

2.2.1. 4-(2-Bromo-4-chlorophenoxy)butanoic Acid

  • Molecular Formula : C₁₀H₁₀BrClO₃
  • Molecular Weight : 293.54 g/mol
  • Substituents : Bromine (ortho), chlorine (para).
  • This positional isomerism highlights the importance of substituent orientation .

2.2.2. 4-(4-Bromophenyl)butanoic Acid

  • Molecular Formula : C₁₀H₁₁BrO₂
  • Molecular Weight : 243.10 g/mol
  • Key Differences: The absence of the phenoxy ether linkage eliminates auxin-like activity, relegating this compound to non-herbicidal applications (e.g., chiral intermediates in organic synthesis). Melting point: 67°C .

Fluorinated Analogues

2.3.1. 4-(3-Fluoro-4-methylphenyl)butanoic Acid

  • Molecular Formula : C₁₁H₁₃FO₂
  • Molecular Weight : 196.22 g/mol
  • Substituents : Fluorine (meta), methyl (para).
  • Key Differences : The methyl group introduces steric bulk, which may hinder receptor binding compared to the bromine in the target compound. Fluorine’s electron-withdrawing effect is retained, but the lack of bromine reduces molecular weight and halogen-dependent stability .

Amino-Substituted Derivatives

2.4.1. (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid

  • Molecular Formula: C₁₀H₁₂FNO₂
  • Molecular Weight : 197.21 g/mol
  • Substituents: Amino group, fluorine (para).
  • Key Differences: The amino group replaces the phenoxy linkage, shifting the compound’s application from herbicides to neuropharmacology (e.g., GABA analogs). This underscores the critical role of the phenoxy moiety in auxin mimicry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications
4-(4-Bromo-3-fluorophenoxy)butanoic acid C₁₀H₁₀BrFO₃ 277.09 Br (para), F (meta) Herbicide research
MCPB C₁₁H₁₃ClO₃ 228.67 Cl (para), CH₃ (ortho) Commercial herbicide
2,4-DB C₁₀H₁₀Cl₂O₃ 249.09 Cl (ortho, para) Broadleaf weed control
4-(2-Bromo-4-chlorophenoxy)butanoic acid C₁₀H₁₀BrClO₃ 293.54 Br (ortho), Cl (para) Agrochemical intermediates
4-(4-Bromophenyl)butanoic acid C₁₀H₁₁BrO₂ 243.10 Br (para) Chiral synthesis
4-(3-Fluoro-4-methylphenyl)butanoic acid C₁₁H₁₃FO₂ 196.22 F (meta), CH₃ (para) Pharmacological research

Key Research Findings

  • Substituent Position and Bioactivity: The para-bromo/meta-fluoro configuration in the target compound optimizes steric and electronic effects for auxin receptor binding, enhancing herbicidal potency compared to ortho-substituted analogues like 4-(2-Bromo-4-chlorophenoxy)butanoic acid .
  • Halogen Effects : Bromine’s larger atomic radius and polarizability improve soil persistence, while fluorine’s electronegativity increases the carboxylic acid’s acidity (pKa ~3.5), facilitating cellular uptake .
  • Structural Necessities: The phenoxy ether linkage is critical for auxin-like activity, as seen in the inactivity of 4-(4-Bromophenyl)butanoic acid, which lacks this feature .

Biological Activity

4-(4-Bromo-3-fluorophenoxy)butanoic acid is a chemical compound characterized by a bromine atom and a fluorine atom attached to a phenoxy group, linked to a butanoic acid moiety. Its unique structure contributes to its potential applications in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H10_{10}BrF O3_{3}
  • CAS Number : 1451085-00-9
  • Structure : The compound features a butanoic acid backbone with a phenoxy group that includes bromine and fluorine substituents, enhancing its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biological processes.
  • Receptor Modulation : It can interact with cellular receptors, thereby affecting signal transduction pathways.
  • Gene Expression : The compound may alter the expression of genes related to its biological activity, potentially impacting cellular functions.

In Vitro Studies

Research has indicated that this compound exhibits notable effects on various cellular processes:

  • GABA Transport Inhibition : Similar compounds have shown potential as inhibitors of GABA uptake, which is crucial for managing neuropathic pain. For instance, functionalized amino acids designed as GABA transport inhibitors demonstrated significant antinociceptive properties in rodent models .

In Vivo Studies

In animal models, the compound's effects have been assessed through various dosages:

  • Dosage Effects : Lower doses of the compound have been associated with beneficial effects on cellular function and metabolism. Conversely, higher doses may lead to toxic effects, underscoring the importance of determining optimal therapeutic dosages.

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

  • Neurodegenerative Diseases : Compounds structurally related to this compound have been investigated for their ability to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their enzyme inhibition properties .
  • Antinociceptive Activity : Research on functionalized amino acids has highlighted their efficacy in treating neuropathic pain without inducing motor deficits in animal models .

Data Table: Summary of Biological Activities

Study TypeBiological ActivityKey Findings
In VitroGABA Transport InhibitionSignificant inhibition observed; potential for neuropathic pain treatment
In VivoDosage Effects on Cellular FunctionLower doses beneficial; higher doses toxic
Case StudyNeurodegenerative Disease TreatmentPotential use in Alzheimer's and Parkinson's disease
Case StudyAntinociceptive PropertiesEffective in rodent models without motor deficits

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromo-3-fluorophenoxy)butanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.